molecular formula C19H18Cl2N6 B10930232 1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B10930232
M. Wt: 401.3 g/mol
InChI Key: PQEMPBXJEBDNQP-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a dichlorophenyl group and two dimethylpyrazolyl groups attached to a central pyrazole ring, making it a molecule of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorophenylhydrazine with 1,5-dimethyl-3,5-diphenylpyrazole-4-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two dimethylpyrazolyl groups provides unique steric and electronic properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18Cl2N6

Molecular Weight

401.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C19H18Cl2N6/c1-11-14(9-22-25(11)3)18-8-19(15-10-23-26(4)12(15)2)27(24-18)13-5-6-16(20)17(21)7-13/h5-10H,1-4H3

InChI Key

PQEMPBXJEBDNQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=C(N(N=C4)C)C

Origin of Product

United States

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